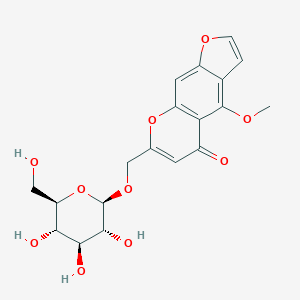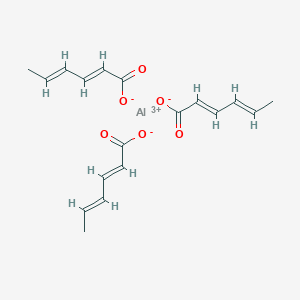![molecular formula C30H24Br2N2O2 B100261 9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]- CAS No. 18038-99-8](/img/structure/B100261.png)
9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] is a synthetic compound that has been widely used in scientific research. It is a member of the anthracenedione family, which is known for its potent anticancer properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] involves the generation of reactive oxygen species (ROS) that cause oxidative damage to cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using 9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of using this compound is its potential toxicity to normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on 9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-]. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the development of new derivatives of this compound that have improved anticancer activity and reduced toxicity to normal cells. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in cancer treatment.
合成法
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] has been achieved using several methods. One of the most common methods involves the reaction of 2-bromo-4,6-dimethylaniline with 9,10-anthraquinone in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in high yield and purity.
科学的研究の応用
9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer that selectively destroys cancer cells.
特性
CAS番号 |
18038-99-8 |
|---|---|
製品名 |
9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]- |
分子式 |
C30H24Br2N2O2 |
分子量 |
604.3 g/mol |
IUPAC名 |
1,4-bis(2-bromo-4,6-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H24Br2N2O2/c1-15-11-17(3)27(21(31)13-15)33-23-9-10-24(34-28-18(4)12-16(2)14-22(28)32)26-25(23)29(35)19-7-5-6-8-20(19)30(26)36/h5-14,33-34H,1-4H3 |
InChIキー |
FKLIVBYKZWBUHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4Br)C)C)C(=O)C5=CC=CC=C5C3=O)C |
正規SMILES |
CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4Br)C)C)C(=O)C5=CC=CC=C5C3=O)C |
その他のCAS番号 |
18038-99-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)











